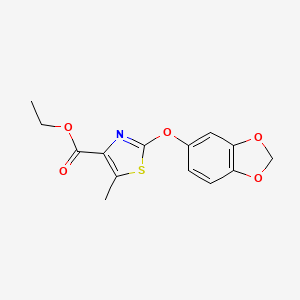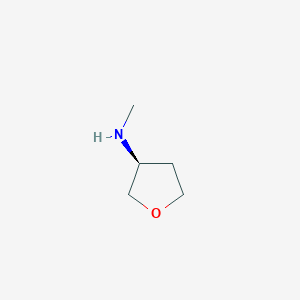
2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Overview
Description
The compound you’re asking about is a derivative of tetrahydroisoquinoline and pyrrolidine. Tetrahydroisoquinolines are a type of isoquinoline with a saturated ring system . They are found in a variety of natural products and have been studied for their biological activities . Pyrrolidines are five-membered rings containing nitrogen, and they are also found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely include a tetrahydroisoquinoline moiety and a pyrrolidine moiety. The exact structure would depend on the positions of these moieties and any additional functional groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolidines and tetrahydroisoquinolines can participate in a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the specific stereochemistry .
Scientific Research Applications
Synthesis and Organic Chemistry
- Intermediate for Organic Synthesis : 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, a closely related compound, is an important intermediate in organic synthesis. A novel process for its synthesis has been developed, yielding a 53% overall yield from phenethylamine (Feng Ta, 2013).
- Ugi Reaction Incorporation : Involvement in redox-neutral α-amidation with concurrent N-alkylation upon reaction with aromatic aldehydes and isocyanides. These reactions are promoted by acetic acid and represent a new variant of the Ugi reaction (Zhengbo Zhu & D. Seidel, 2016).
Chemical Properties and Transformations
- Removal of Pyrrolidine Substituent : Dehydrogenation studies have shown the loss of pyrrolidin-2-yl-groups in the course of dehydrogenation of tetrahydroisoquinoline derivatives, a reaction with scope and limitations determined using specifically substituted isoquinolines (S. Mahboobi et al., 1994).
- C-H Functionalization : Demonstrated in redox-annulations with α,β-unsaturated carbonyl compounds, involving dual C–H bond functionalization (Y. Kang et al., 2015).
Pharmacological Research
- Binding Affinity Studies : Investigation of diastereomeric forms of related tetrahydroisoquinoline compounds for κ binding affinity, exploring the relationship between structure and pharmacological activity (G. Pinna et al., 1995).
- Potential Neurotoxin : Detection of tetrahydroisoquinoline, an analogue of this compound, in parkinsonian and normal human brains, suggesting a potential role as an endogenous neurotoxin (T. Niwa et al., 1987).
Chemical Synthesis and Catalysis
- Novel Catalytic Asymmetric Synthesis : Catalytic stereoselective strategies for synthesis of tetrahydroisoquinoline scaffolds, highlighting their role as "privileged scaffolds" in natural products and asymmetric catalysis (Wangsheng Liu et al., 2015).
- Lewis Acid Catalysis : Study on Lewis acid catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, leading to selective preparation of tetrahydroquinoline derivatives (Jian-Mei Lu & Min Shi, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its biological activity and potential applications. Given the biological activity of many tetrahydroisoquinolines and pyrrolidines, it’s possible that this compound could be of interest in fields such as medicinal chemistry or drug discovery .
properties
IUPAC Name |
2-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-5-13-10-16(9-7-12(13)4-1)11-14-6-3-8-15-14;;/h1-2,4-5,14-15H,3,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVLMVQZRQJTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCC3=CC=CC=C3C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




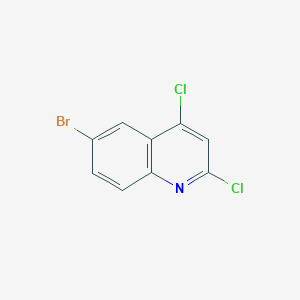
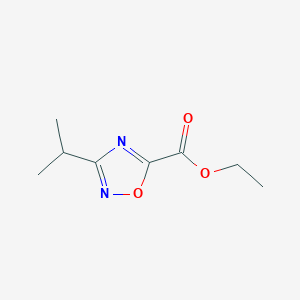

![N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide](/img/structure/B1394921.png)
![3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1394922.png)
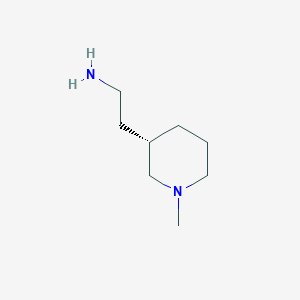
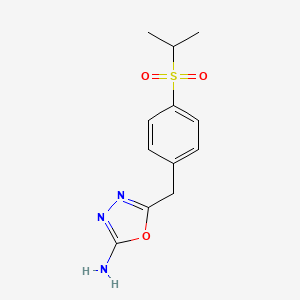

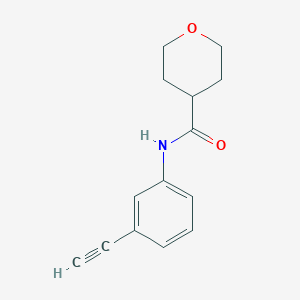
![tert-butyl [2-(5-chloro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1394931.png)
